Mal-amido--PEG12-NHS

ADC linker pharmacokinetics DAR8 conjugate

Mal-amido-PEG12-NHS ester is a heterobifunctional PEG12 crosslinker optimized for high-DAR (DAR8) ADC and PROTAC applications. The precise 12-unit PEG spacer delivers slower plasma clearance and reduced tissue Cmax vs. PEG4/PEG8 or non-PEG linkers, directly improving therapeutic index. Maleimide reacts specifically with free thiols; NHS ester couples to primary amines. Monodisperse architecture ensures batch-to-batch conjugate reproducibility for regulatory-grade characterization.

Molecular Formula C38H63N3O19
Molecular Weight 865.9 g/mol
CAS No. 756525-92-5
Cat. No. B3429629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido--PEG12-NHS
CAS756525-92-5
Molecular FormulaC38H63N3O19
Molecular Weight865.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
InChIKeyLWNZLSLPQXOOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG12-NHS Ester (CAS 756525-92-5) Procurement Guide: Technical Specifications and Scientific Selection Criteria


Mal-amido-PEG12-NHS ester (CAS 756525-92-5, synonym: Mal-NH-PEG12-CH2CH2COONHS ester) is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a maleimide group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other [1]. The compound has a molecular formula of C38H63N3O19 and a molecular weight of 865.93 g/mol, with commercial sources reporting purity specifications of ≥97% . The maleimide moiety reacts specifically with free sulfhydryl groups (-SH) via Michael addition to form stable thioether bonds, while the NHS ester reacts with primary amines (-NH2) to form stable amide bonds [1]. The PEG12 spacer comprises exactly 12 ethylene oxide repeat units, imparting enhanced aqueous solubility to conjugated biomolecules relative to shorter PEG variants or non-PEG linkers [2].

Why Mal-amido-PEG12-NHS Ester (CAS 756525-92-5) Cannot Be Replaced by Shorter PEG Linkers or Non-PEG Crosslinkers


Direct substitution of Mal-amido-PEG12-NHS ester with shorter PEG variants (e.g., PEG4 or PEG8) or non-PEG crosslinkers (e.g., Sulfo-SMCC) introduces quantifiable performance penalties that compromise conjugate integrity and biological outcomes. Pharmacokinetic studies have demonstrated that DAR8 ADCs prepared with PEG8 and PEG12 linkers exhibit superior PK profiles compared to those prepared with PEG4 linkers or DAR4 ADCs lacking PEG altogether [1]. Moreover, the clearance rate of homogeneous DAR8 ADCs prepared with native cysteine conjugation displays a continuum that directly mirrors the length of the incorporated PEG chain [2]. Shorter PEG chains result in faster plasma clearance and higher tissue MMAE Cmax values at early post-dose time points relative to ADCs incorporating longer PEG chains [3]. These findings establish that the 12-unit PEG architecture is not an arbitrary design choice but a functional determinant of conjugate pharmacology.

Mal-amido-PEG12-NHS Ester (CAS 756525-92-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PEG12 vs PEG4 and PEG8: Superior In Vivo Pharmacokinetics and Tolerability in DAR8 ADC Studies

In a comparative study evaluating cleavable pendant-type PEG linkers, DAR8 ADCs prepared with PEG8 and PEG12 linkers demonstrated a superior pharmacokinetic profile compared to DAR8 ADCs prepared with PEG4 linkers and DAR4 ADCs without PEG [1]. In vivo anti-tumor activity studies further demonstrated that DAR8 ADCs with PEG8 and PEG12 exhibited stronger activity than those with PEG4 or without PEG [1]. Notably, the DAR8 ADC with PEG12 showed no weight loss and higher tolerability compared to the other constructs tested [1]. This quantitative PK advantage is corroborated by independent research showing that longer PEG chains result in slower clearance, with a threshold length of PEG8 beyond which clearance was not further impacted [2].

ADC linker pharmacokinetics DAR8 conjugate

PEG12 vs Shorter PEG Chains: Reduced Toxicity Through Modulation of ADC Clearance Kinetics

A systematic evaluation of homogeneous DAR8 ADCs prepared with discrete PEG chains of varying lengths demonstrated a continuum of pharmacokinetic behaviors that directly mirror the length of the incorporated PEG chain [1]. ADCs with faster clearance kinetics (prepared with drug-linkers containing very short or no PEG modifier) produced higher tissue MMAE Cmax values at early post-dose time points relative to slower-clearing ADCs that incorporate longer PEG chains [1]. Faster-clearing ADCs also exhibited diminished tolerability, with greater histologic depletion of bone marrow and more dramatic decreases or delayed recovery in select peripheral hematology parameters [1]. The 12-unit PEG architecture therefore provides a quantifiable reduction in non-antigen-mediated toxicity through modulation of pharmacokinetics [1].

ADC toxicity pharmacokinetic modulation PEG chain length

Discrete PEG12 (dPEG12) vs Dispersed Polymer PEG: Reproducible Single Molecular Weight Profile

The Mal-amido-PEG12-NHS ester offered as discrete PEG (dPEG®) comprises uniform, single molecular-weight PEG chains with a defined chain length of exactly 12 ethylene oxide repeat units . In contrast, traditional non-uniform polymer PEG linkers and spacers contain a dispersed range of PEG chain lengths, each with a unique molecular weight . Unlike dispersed polymer PEGs, dPEG® products are high-purity compounds with reproducible purity profiles . This molecular definition is critical for regulatory applications where batch-to-batch consistency and precise characterization are required.

monodisperse PEG dPEG linker ADC reproducibility

Mal-amido-PEG12-NHS vs Mal-PEG-NHS (PEG5000): Precise Spacer Length Control for Reproducible Conjugate Geometry

Mal-amido-PEG12-NHS ester (MW 865.93) contains exactly 12 ethylene oxide repeat units, providing a defined spacer length of approximately 4-5 nm . In contrast, polydisperse Mal-PEG-NHS linkers with nominal molecular weights (e.g., MW 5000) exhibit a Gaussian distribution of chain lengths with a polydispersity index (PDI) typically ranging from 1.05 to 1.20 [1]. This polydispersity results in conjugate populations with variable spacer geometries, complicating downstream analytical characterization and regulatory documentation. The discrete PEG12 architecture eliminates this variability, enabling precise molecular characterization of the final bioconjugate product .

monodisperse linker PEG length precision conjugate characterization

Mal-PEG12-NHS vs Mal-PEG-NHS (with Sulfo-SMCC Comparator): Spatial Separation of Conjugated Proteins Enhances Accessibility

In a comparative study of RNase A-bovine serum albumin (BSA) conjugation strategies, Mal-PEG-NHS was compared directly against the short bifunctional linker Sulfo-SMCC [1]. The PEG linker elongated the proximity between RNase A and BSA, whereas in the Sulfo-SMCC-mediated conjugate (R-SMCC-B), four RNase A molecules were closely located on the BSA surface [1]. R-SMCC-B exhibited the lowest Km (highest binding affinity) and the highest relative enzymatic activity (67.3% of free RNase A) [1]. This demonstrates that PEG linker length directly modulates spatial accessibility and functional activity of conjugated biomolecules, with the specific outcome dependent on the application context [1].

protein conjugation spacer length enzymatic activity

Mal-amido-PEG12-NHS Ester (CAS 756525-92-5) Evidence-Based Application Scenarios for Scientific Procurement


Antibody-Drug Conjugate (ADC) Development Requiring High DAR with Preserved Pharmacokinetics

For ADC programs targeting high drug-to-antibody ratios (DAR8), Mal-amido-PEG12-NHS ester is indicated based on comparative PK studies demonstrating that DAR8 ADCs with PEG12 linkers exhibit superior pharmacokinetic profiles and tolerability relative to PEG4 constructs or DAR4 ADCs without PEG . The 12-unit PEG architecture provides the slower plasma clearance and reduced tissue drug Cmax associated with longer PEG chains, while maintaining the monodisperse molecular definition required for regulatory-grade conjugate characterization . This linker is particularly suitable for MMAE-based ADCs where optimization of therapeutic index through PEG length modulation has been demonstrated [2].

Bispecific Antibody Engineering and Diabody Modification

Mal-amido-PEG12-NHS ester has documented applications in the modification of diabodies and bispecific antibody fragments . The discrete 12-unit PEG spacer provides the molecular definition and solubility enhancement necessary for engineering antibody fragment-based therapeutics, where precise control over conjugate architecture is critical for maintaining target engagement. Published applications include improved biodistribution and image quality in DOTA-conjugated diabody radioimaging applications .

PROTAC Linker Synthesis Requiring Defined PEG Spacer Length

Mal-amido-PEG12-NHS ester serves as a PEG-based linker for PROTAC (PROteolysis TArgeting Chimera) synthesis, joining target-specific ligands to enable selective protein degradation via the ubiquitin-proteasome system . The defined 12-unit PEG spacer provides reproducible ternary complex formation geometry, which is critical for achieving efficient target ubiquitination and degradation. The compound's monodisperse molecular weight ensures consistent linker length in PROTAC molecules, supporting reproducible degradation kinetics across experimental replicates .

Surface Plasmon Resonance (SPR) Biosensor Development and Nanoparticle Functionalization

Mal-amido-PEG12-NHS ester has been applied in surface plasmon resonance imaging to measure biomolecular interactions and in surface coating of nanoparticles . The hydrophilic PEG12 spacer reduces nonspecific binding while maintaining accessibility of conjugated ligands for binding events. The discrete PEG architecture provides reproducible surface functionalization density, which is essential for quantitative SPR measurements and consistent nanoparticle performance in diagnostic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido--PEG12-NHS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.